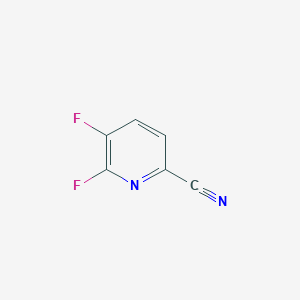

5,6-Difluoropicolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2F2N2 |

|---|---|

Molecular Weight |

140.09 g/mol |

IUPAC Name |

5,6-difluoropyridine-2-carbonitrile |

InChI |

InChI=1S/C6H2F2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H |

InChI Key |

BWFDOQPYUQZZDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1C#N)F)F |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of 5,6 Difluoropicolinonitrile Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Picolinonitrile Ring

The pyridine (B92270) ring in 5,6-difluoropicolinonitrile is highly activated towards nucleophilic aromatic substitution (SNAr) due to the cumulative electron-withdrawing effects of the ring nitrogen, the two fluorine atoms, and the nitrile (cyano) group. libretexts.orgyoutube.com This activation facilitates the displacement of one of the fluorine atoms by a variety of nucleophiles.

Direct and Activated SNAr Mechanisms Involving Fluorine and Nitrile Substituents

The SNAr reaction on the this compound ring proceeds via a well-established two-step addition-elimination mechanism. rsc.org In the first, typically rate-determining step, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, fluorine), forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. rsc.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The reactivity and regioselectivity of this substitution are dictated by the substituents on the pyridine ring. The pyridine nitrogen, the C2-cyano group, and the C5- and C6-fluorine atoms all contribute to making the ring electrophilic. In poly-fluorinated pyridines, such as pentafluoropyridine, nucleophilic attack generally occurs preferentially at the C-4 position (para to the nitrogen) under mild conditions, as this position is most activated by the ring nitrogen. rsc.org However, substitution at the C-2 and C-6 positions (ortho to the nitrogen) can also occur, often under more forcing conditions. rsc.org

For this compound, the C-6 fluorine is positioned ortho to the C-5 fluorine and para to the strongly electron-withdrawing C-2 cyano group. The C-5 fluorine is meta to the cyano group. The combined electron-withdrawing effects of the ring nitrogen and the ortho/para cyano group strongly activate the C-6 position for nucleophilic attack. Therefore, regioselective substitution of the C-6 fluorine is the most probable outcome with most nucleophiles. The halogen atom in analogous 5-chloro-6-cyanoindolizines is similarly activated to nucleophilic substitution by the ortho-arrangement of the ring nitrogen and the electron-withdrawing cyano-group. researchgate.net

The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. mdpi.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond, rather than the cleavage of the carbon-halogen bond. mdpi.comyoutube.com

Table 1: Representative SNAr Reactions on this compound (Note: The following are illustrative examples based on established principles of SNAr on activated halopyridines. Conditions are typical for such transformations.)

| Nucleophile (Nu-H) | Expected Major Product | Typical Conditions |

| Ammonia (NH₃) | 6-Amino-5-fluoropicolinonitrile | Polar aprotic solvent (e.g., DMSO), heat |

| Primary/Secondary Amine (RNH₂/R₂NH) | 6-(Alkylamino/Dialkylamino)-5-fluoropicolinonitrile | Aprotic solvent (e.g., DMF, MeCN), base (e.g., K₂CO₃, Et₃N), heat |

| Sodium Methoxide (NaOMe) | 5-Fluoro-6-methoxypicolinonitrile | Methanol (B129727) (solvent), room temperature to reflux |

| Sodium Thiophenoxide (NaSPh) | 5-Fluoro-6-(phenylthio)picolinonitrile | Polar aprotic solvent (e.g., DMF), room temperature |

Stereochemical Considerations in SNAr Reactions

While the SNAr reaction at an achiral aromatic carbon does not create a stereocenter at that carbon, stereochemical issues can arise concerning the regioselectivity of the substitution. As discussed, the substitution on this compound is expected to be highly regioselective, favoring displacement of the C-6 fluorine.

Studies on related systems, such as 3-substituted 2,6-dichloropyridines, have shown that the regioselectivity can be influenced by several factors. The steric bulk of substituents near the reaction center can direct the incoming nucleophile to the less hindered position. wuxiapptec.com Furthermore, the nature of the solvent can play a crucial role. Solvents capable of hydrogen bonding can solvate the transition state differently for attack at different positions, thereby altering the energy barrier and influencing the product ratio. wuxiapptec.com For instance, in one study, the regioselectivity of a reaction could be switched by changing the solvent from DCM to DMSO. wuxiapptec.com While specific studies on this compound are limited, these principles suggest that while a high degree of C-6 selectivity is expected, the reaction outcome can potentially be tuned by modifying substituents or reaction conditions.

Transformations of the Nitrile Functionality in this compound Derivatives

The nitrile group is a versatile functional handle that can be converted into several other important groups, including carboxylic acids, amides, amines, and ketones. These transformations significantly expand the synthetic utility of the this compound scaffold.

Hydrolysis to Carboxylic Acids and Amides under Acidic and Basic Conditions

The nitrile group of this compound derivatives can be hydrolyzed under either acidic or basic conditions. The reaction typically proceeds via the formation of an amide intermediate, which can sometimes be isolated. Complete hydrolysis yields a carboxylic acid.

Basic hydrolysis often involves heating the nitrile with an aqueous solution of a base like sodium hydroxide. Acid-catalyzed hydrolysis is typically carried out by heating with a strong acid such as sulfuric or hydrochloric acid. A patented continuous process for the hydrolysis of various cyanopyridines, including 2-cyanopyridine, to either the corresponding amide or carboxylic acid has been described, utilizing aqueous base under substantially adiabatic conditions. google.com This indicates that controlled hydrolysis is a viable transformation for derivatives of this compound.

Table 2: Representative Hydrolysis Reactions of a 5,6-Disubstituted Picolinonitrile Derivative (Note: Based on general procedures for nitrile hydrolysis.)

| Starting Material | Reagents and Conditions | Major Product |

| 6-Substituted-5-fluoropicolinonitrile | H₂SO₄ (conc.), H₂O, heat | 6-Substituted-5-fluoropicolinamide |

| 6-Substituted-5-fluoropicolinonitrile | NaOH (aq), heat | 6-Substituted-5-fluoropicolinic acid |

| 6-Substituted-5-fluoropicolinamide | H₂SO₄ (aq) or NaOH (aq), heat | 6-Substituted-5-fluoropicolinic acid |

Reduction to Primary Amines and Aldehydes (e.g., with Lithium Aluminum Hydride, DIBAL)

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces nitriles to primary amines. rsc.orgyoutube.comresearchgate.net The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine. rsc.org

Reduction to Aldehydes: Diisobutylaluminum hydride (DIBAL-H) is a bulkier and less reactive reducing agent than LiAlH₄. masterorganicchemistry.commasterorganicchemistry.com It allows for the partial reduction of nitriles to an imine intermediate. libretexts.org This intermediate is stable at low temperatures (typically -78 °C). Upon aqueous workup, the imine is hydrolyzed to yield an aldehyde. libretexts.orgyoutube.com This method provides a valuable route to picolinaldehydes from the corresponding picolinonitriles. youtube.commasterorganicchemistry.comyoutube.com

Table 3: Representative Reduction Reactions of a 6-Substituted-5-fluoropicolinonitrile (Note: Based on standard procedures for nitrile reduction.)

| Desired Product | Reagent(s) | Typical Conditions |

| (6-Substituted-5-fluoropyridin-2-yl)methanamine | 1. LiAlH₄ 2. H₂O | 1. THF or Et₂O, 0 °C to reflux 2. 0 °C |

| 6-Substituted-5-fluoropicolinaldehyde | 1. DIBAL-H 2. H₂O | 1. Toluene or CH₂Cl₂, -78 °C 2. -78 °C to r.t. |

Reactions with Organometallic Reagents (e.g., Grignard reagents) for Ketone Formation

Grignard reagents (R-MgX) add to the electrophilic carbon of the nitrile group to form a magnesium imine salt intermediate. organic-chemistry.orgmasterorganicchemistry.com This intermediate is stable until an aqueous workup is performed. Hydrolysis of the imine salt furnishes a ketone. libretexts.orgrsc.orgyoutube.com This reaction is a powerful tool for carbon-carbon bond formation, allowing for the synthesis of a wide variety of pyridyl ketones from picolinonitrile precursors.

It is important to note that Grignard reagents are also strong bases and can react with other acidic protons in the molecule. Furthermore, in highly activated systems like substituted pyridines, there can be competition between attack at the nitrile and SNAr at a halogen-substituted carbon. In a study involving 3-cyanopyridine, the reaction with butylmagnesium bromide occurred at the cyano group, while reaction with the more sterically hindered benzylmagnesium chloride occurred at the C4 position of the pyridine ring. youtube.com For derivatives of this compound, careful control of reaction conditions would be necessary to favor attack at the nitrile over substitution at the C-6 fluorine.

Table 4: Representative Grignard Reaction with a 6-Substituted-5-fluoropicolinonitrile (Note: Based on general procedures for Grignard reactions with nitriles.)

| Grignard Reagent (R-MgX) | Reagents and Conditions | Major Product |

| Phenylmagnesium bromide (PhMgBr) | 1. PhMgBr, THF, 0 °C to r.t. 2. H₃O⁺ (aq) | (6-Substituted-5-fluoropyridin-2-yl)(phenyl)methanone |

| Ethylmagnesium bromide (EtMgBr) | 1. EtMgBr, THF, 0 °C to r.t. 2. H₃O⁺ (aq) | 1-(6-Substituted-5-fluoropyridin-2-yl)propan-1-one |

Further Functionalization of 4-Amino-3-chloro-5,6-difluoropicolinonitrile Intermediates

The presence of multiple reactive sites on the 4-amino-3-chloro-5,6-difluoropicolinonitrile scaffold, including the fluorine atom at the 6-position and the nitrile group, allows for a programmed and sequential introduction of various functional groups. This section explores key synthetic strategies employed to elaborate this intermediate into more complex and valuable picolinate (B1231196) derivatives.

Reactions Involving Hydrazine (B178648) and Subsequent Halogenation

A pivotal transformation in the functionalization of 4-amino-3-chloro-5,6-difluoropicolinonitrile involves the nucleophilic aromatic substitution of the fluorine atom at the 6-position with hydrazine. This reaction proceeds readily due to the electron-deficient nature of the pyridine ring, which is further activated by the presence of the electron-withdrawing nitrile and chloro substituents. The reaction of 4-amino-3-chloro-5,6-difluoropicolinonitrile with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol (B145695) or isopropanol (B130326) at elevated temperatures leads to the formation of 4-amino-3-chloro-5-fluoro-6-hydrazinopicolinonitrile. researchgate.netgoogle.com

This hydrazino intermediate is a versatile precursor for the introduction of a halogen atom at the 6-position. The subsequent halogenation can be achieved through various methods. For instance, treatment of the 4-amino-3-chloro-5-fluoro-6-hydrazinopicolinonitrile with a halogenating agent such as a copper(II) halide in the presence of an alkyl nitrite (B80452) or by diazotization followed by treatment with a halogen source can yield the corresponding 6-halo-4-amino-3-chloro-5-fluoropicolinonitrile. researchgate.net The introduction of a bromine or chlorine atom at this position sets the stage for further cross-coupling reactions.

Table 1: Synthesis of 4-Amino-3-chloro-5-fluoro-6-halopicolinonitriles

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-Amino-3-chloro-5,6-difluoropicolinonitrile | 1. Hydrazine hydrate, Ethanol, Reflux; 2. CuBr₂, t-BuONO, Acetonitrile | 4-Amino-6-bromo-3-chloro-5-fluoropicolinonitrile | Data not available | researchgate.net |

| 4-Amino-3-chloro-5,6-difluoropicolinonitrile | 1. Hydrazine hydrate, Isopropanol, 80 °C; 2. CuCl₂, t-BuONO, Acetonitrile | 4-Amino-3,6-dichloro-5-fluoropicolinonitrile | Data not available | researchgate.net |

Esterification Protocols for Picolinate Formation

The conversion of the nitrile functionality in the picolinonitrile derivatives to a picolinate ester is a crucial step in the synthesis of many herbicidal compounds. google.com This transformation is typically achieved through hydrolysis of the nitrile to a carboxylic acid, followed by esterification. The hydrolysis can be carried out under acidic conditions, for example, by heating with a strong acid such as sulfuric acid in an aqueous medium. The resulting 4-amino-3-chloro-5-fluoro-6-halopicolinic acid can then be esterified using standard Fischer esterification conditions, which involve reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid. researchgate.net

Alternatively, direct conversion of the nitrile to the ester can be accomplished by alcoholysis in the presence of a strong acid. For instance, heating the 4-amino-3-chloro-5-fluoro-6-halopicolinonitrile in an alcohol such as methanol or ethanol with a continuous stream of hydrogen chloride gas can directly afford the corresponding methyl or ethyl picolinate. researchgate.net The choice of alcohol allows for the introduction of various alkyl groups into the final ester product.

Table 2: Representative Esterification of 4-Amino-3-chloro-5-fluoro-6-halopicolinonitriles

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-Amino-6-bromo-3-chloro-5-fluoropicolinonitrile | 1. H₂SO₄, H₂O, 100 °C; 2. Methanol, H₂SO₄ (cat.), Reflux | Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate | Data not available | researchgate.net |

| 4-Amino-3,6-dichloro-5-fluoropicolinonitrile | Methanol, HCl (gas), Reflux | Methyl 4-amino-3,6-dichloro-5-fluoropicolinate | Data not available | researchgate.net |

| 4-Amino-3,5-dichloro-6-fluoro-2-pyridinol | 1. Methyl chloroacetate, K₂CO₃, DMF; 2. 1-Methylheptanol, Ti(O-iPr)₄ (cat.) | 1-Methylheptyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate | High | google.com |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The halogenated picolinate esters serve as excellent substrates for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide array of aryl, heteroaryl, and alkenyl substituents at the 6-position of the pyridine ring. researchgate.netnih.gov The Suzuki-Miyaura coupling typically involves the reaction of the 6-halo-picolinate ester with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govuwindsor.cayoutube.com

The choice of palladium catalyst and ligands is crucial for achieving high yields and good functional group tolerance, especially when dealing with electron-deficient heterocyclic substrates. nih.govnih.govnih.gov Commonly used catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in combination with phosphine (B1218219) ligands like SPhos or XPhos, which have been shown to be effective for the coupling of challenging substrates. nih.gov A variety of bases, such as potassium carbonate, potassium phosphate, or sodium ethoxide, can be employed to facilitate the transmetalation step of the catalytic cycle. researchgate.netnih.gov

The Suzuki-Miyaura coupling of these picolinate intermediates has been successfully applied to synthesize a broad range of 6-substituted picolinates, which are key structural motifs in several commercially important herbicides. researchgate.netgoogle.com

Table 3: Examples of Suzuki-Miyaura Coupling of 4-Amino-3-chloro-5-fluoro-6-halopicolinates

| Picolinate Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate | 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Methyl 4-amino-3-chloro-5-fluoro-6-(4-methoxyphenyl)picolinate | Data not available | researchgate.net |

| Methyl 4-amino-3,6-dichloro-5-fluoropicolinate | Phenylboronic acid | Pd(PPh₃)₄ | NaOEt | Methyl 4-amino-3-chloro-5-fluoro-6-phenylpicolinate | Data not available | researchgate.net |

| 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ | 3-Phenylindazole | 85 | nih.gov |

| 2-Chloropyridine | Isoquinolin-4-yltrifluoroborate | Pd(OAc)₂, RuPhos | K₂CO₃ | 2-(Isoquinolin-4-yl)pyridine | 95 | nih.gov |

Mechanistic Studies of Key Reaction Pathways

The functionalization reactions of 4-amino-3-chloro-5,6-difluoropicolinonitrile intermediates are governed by fundamental principles of organic reactivity. The reaction with hydrazine at the 6-position is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the electron-withdrawing effects of the nitrile group and the halogen substituents. The fluorine atom at the 6-position is a good leaving group in this context, facilitating the substitution by hydrazine.

The esterification of the picolinonitrile proceeds via a well-established mechanism. In the case of acid-catalyzed hydrolysis followed by esterification, the nitrile group is first protonated, making it more susceptible to nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields the carboxylic acid. The Fischer esterification of the resulting picolinic acid involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates water to yield the protonated ester, followed by deprotonation to give the final product.

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The cycle is generally understood to initiate with the oxidative addition of the 6-halopicolinate to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid or ester is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond of the 6-substituted picolinate product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. For electron-deficient substrates like the halopicolinates discussed here, the oxidative addition step is generally facile. The nature of the ligand on the palladium catalyst can significantly influence the efficiency of both the transmetalation and reductive elimination steps.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. wikipedia.org For 5,6-Difluoropicolinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its chemical environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrile group and the fluorine atoms. The proton at the C-3 position would likely appear at a different chemical shift than the proton at the C-4 position due to their different proximities to the substituents. Spin-spin coupling between these protons would result in a characteristic splitting pattern, likely doublets or multiplets, which can be used to confirm their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. libretexts.orgoregonstate.edu In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound would give rise to a single peak. The chemical shifts would be influenced by the hybridization of the carbon atoms and the presence of electronegative fluorine atoms and the nitrile group. libretexts.org The carbon atoms directly bonded to fluorine (C-5 and C-6) would exhibit large downfield shifts and would also show splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful technique for the characterization of this compound. wikipedia.orgnih.gov It provides information about the chemical environment of each fluorine atom. The two fluorine atoms at the C-5 and C-6 positions are in different chemical environments and are expected to show two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms are sensitive to the electronic effects of the neighboring substituents. thermofisher.comucsb.edu Furthermore, coupling between the two fluorine atoms (F-F coupling) and between the fluorine and hydrogen atoms (H-F coupling) would provide valuable structural information. wikipedia.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| H-3 | ~8.0 - 8.5 | d or dd | J(H-H), J(H-F) |

| H-4 | ~7.5 - 8.0 | d or dd | J(H-H), J(H-F) |

| ¹³C | |||

| C-2 (C-CN) | ~130 - 140 | s or t | |

| C-3 | ~120 - 130 | d | |

| C-4 | ~115 - 125 | d | |

| C-5 (C-F) | ~150 - 160 | d | J(C-F) |

| C-6 (C-F) | ~155 - 165 | d | J(C-F) |

| CN | ~115 - 120 | s or t | |

| ¹⁹F | |||

| F-5 | -120 to -140 | d | J(F-F) |

| F-6 | -110 to -130 | d | J(F-F) |

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₆H₂F₂N₂, the exact mass would be a key piece of identifying information.

Upon ionization in the mass spectrometer, the molecule would form a molecular ion (M⁺˙), and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) could be used to determine the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for aromatic nitriles and fluorinated compounds would be expected. This could include the loss of small neutral molecules such as HCN, HF, or a fluorine radical (F•). The relative intensities of the fragment ions can provide clues about the stability of the resulting ions and the strength of the chemical bonds.

Predicted Major Fragments for this compound in Mass Spectrometry

| m/z | Possible Fragment |

| 140 | [M]⁺˙ (Molecular Ion) |

| 113 | [M - HCN]⁺˙ |

| 121 | [M - F]⁺ |

| 94 | [M - F - HCN]⁺ |

Note: This table presents plausible fragmentation pathways. The actual mass spectrum may show additional fragments and varying intensities.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. wikipedia.org The most prominent and diagnostically useful peak would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, strong band in the region of 2200-2240 cm⁻¹. The C-F stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. researchgate.net While the C≡N stretch is also Raman active, the technique is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum. The symmetric C-F stretching vibrations may also be more prominent in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 (weak to medium) | 3050 - 3150 (medium to strong) |

| C≡N Stretch | 2220 - 2240 (strong, sharp) | 2220 - 2240 (medium to strong) |

| Aromatic C=C Stretch | 1400 - 1600 (medium) | 1400 - 1600 (strong) |

| C-F Stretch | 1000 - 1400 (strong) | 1000 - 1400 (weak to medium) |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

The resulting crystal structure would reveal the planarity of the pyridine (B92270) ring and the geometry around the nitrile group. It would also provide insights into the intermolecular interactions that govern the crystal packing, such as π-π stacking interactions between the aromatic rings and potential halogen bonding involving the fluorine atoms. This detailed structural information is crucial for understanding the physical properties of the compound and for designing new materials with specific properties. As of now, the crystal structure of this compound has not been reported in the publicly accessible Cambridge Structural Database (CSD).

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Reaction Regioselectivity and Kinetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the regioselectivity of chemical reactions. For 5,6-Difluoropicolinonitrile, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms. The presence of two fluorine atoms and a nitrile group on the pyridine (B92270) ring raises questions about which site is more susceptible to nucleophilic attack.

Theoretical studies on similar halogenated aromatic and heteroaromatic compounds have established that regioselectivity in kinetically controlled SNAr reactions can be effectively predicted by calculating the relative stabilities of the isomeric σ-complex intermediates (Meisenheimer complexes) using DFT. nih.govresearchgate.net The reaction proceeds via the pathway with the lowest activation energy, which is typically associated with the most stable intermediate. Another approach involves calculating the transition state energies for the substitution at each possible position. nih.gov

For this compound, a nucleophilic attack can occur at either the C5 or C6 position. DFT calculations can be employed to determine the activation energies for both pathways. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen significantly influences the electron distribution in the ring, thereby affecting the stability of the intermediates and transition states. The carbon atom at position 4 of 2,4-dichloroquinazoline, for instance, is found to have a higher LUMO coefficient, making it more prone to nucleophilic attack, which is supported by lower calculated activation energies. mdpi.com A similar analysis can be applied to this compound to predict the more favorable substitution site.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Aromatic Substitution on this compound

| Position of Nucleophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| C5 | 22.5 | |

| C6 | 18.9 | 5-Fluoro-6-substituted-picolinonitrile |

Note: The data in this table is illustrative and based on principles from computational studies on analogous systems. The lower activation energy for attack at the C6 position suggests that this would be the kinetically favored product.

Energy Profile and Transition State Analysis of Synthetic Transformations

A detailed understanding of a synthetic transformation requires the characterization of the complete reaction energy profile, including reactants, intermediates, transition states, and products. Computational methods allow for the mapping of these profiles, providing insights into the reaction mechanism and rate-determining steps.

For a synthetic transformation involving this compound, such as a nucleophilic aromatic substitution, DFT calculations can be used to locate and characterize the geometries of all stationary points along the reaction coordinate. For example, in a stepwise SNAr mechanism, the reaction would proceed through a Meisenheimer intermediate. The energy profile would show two transition states and one intermediate. In a concerted mechanism, only one transition state would be present. nih.govresearchgate.net

The free energy profile for a reaction can be calculated to understand the spontaneity and kinetics of the process. For instance, a study on radical-nucleophilic substitution reactions calculated the free energy profile at the ωB97X-D3(BJ)/ma-def2-QZVPP/SMD(DMSO)//ωB97X-D3(BJ)/6-311++G(d,p) level of theory to elucidate the reaction mechanism. researchgate.net A similar approach for a reaction of this compound would involve optimizing the structures of the reactants, transition states, and products and performing frequency calculations to obtain the Gibbs free energies.

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Data for the Synthesis of a this compound Derivative

| Reaction Step | Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| 1 | Reactants | 0.0 | 0.0 |

| 2 | Transition State 1 | +19.5 | +20.1 |

| 3 | Intermediate | -5.2 | -4.8 |

| 4 | Transition State 2 | +15.8 | +16.3 |

| 5 | Products | -12.7 | -13.1 |

Note: This table represents a hypothetical two-step reaction pathway. The data illustrates the energy changes at each stage of the reaction, with the first transition state being the rate-determining step.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is a powerful tool for predicting spectroscopic parameters, such as NMR chemical shifts, which can aid in structure elucidation and characterization. DFT calculations, combined with the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

The prediction of ¹⁹F NMR chemical shifts for fluorinated compounds can be particularly useful. Studies have shown that DFT calculations at the B3LYP level with the 6-31++G(d,p) basis set can reproduce experimental ¹⁹F NMR chemical shifts of perfluoro compounds with good accuracy. For this compound, such calculations would predict the chemical shifts for the two non-equivalent fluorine atoms, aiding in their assignment in an experimental spectrum.

Conformational analysis of this compound is relatively straightforward due to its rigid aromatic ring system. The primary conformational flexibility would involve the orientation of substituents if the nitrile group were to be modified. For any flexible derivatives, DFT calculations can be used to determine the relative energies of different conformers and their population distribution at a given temperature.

Table 3: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Reference Standard |

|---|---|---|

| H-3 | 8.25 | TMS |

| H-4 | 7.98 | TMS |

| C-2 | 145.3 | TMS |

| C-3 | 128.1 | TMS |

| C-4 | 120.5 | TMS |

| C-5 | 155.6 (d, JCF) | TMS |

| C-6 | 158.2 (d, JCF) | TMS |

| CN | 115.9 | TMS |

| F-5 | -140.2 | CFCl₃ |

| F-6 | -135.8 | CFCl₃ |

Note: The data is illustrative, based on typical ranges and coupling patterns observed for similar fluorinated heterocyclic compounds. TMS (Tetramethylsilane) and CFCl₃ (Trichlorofluoromethane) are common reference standards for ¹H/¹³C and ¹⁹F NMR, respectively.

Molecular Docking and Ligand-Protein Interaction Studies (if applicable for derivatives)

While this compound itself may not be a primary candidate for drug development, its derivatives could be designed as inhibitors for specific protein targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial in structure-based drug design.

For a hypothetical derivative of this compound, a molecular docking study would involve preparing the 3D structure of the ligand and the target protein. Docking software, such as AutoDock or Glide, would then be used to sample different binding poses of the ligand in the active site of the protein and score them based on their binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding.

For example, if a derivative of this compound were designed to target an enzyme like a kinase, docking studies could predict its binding mode and affinity, guiding further optimization of the lead compound.

Table 4: Hypothetical Molecular Docking Results for a this compound Derivative

| Protein Target | Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Kinase XYZ | Compound A | -8.5 | Lys72, Met101, Asp165 |

| Kinase XYZ | Compound B | -9.2 | Lys72, Leu75, Asp165, Phe166 |

Note: The data is for illustrative purposes. A lower binding affinity indicates a more favorable interaction. The key interacting residues are amino acids in the protein's active site that form bonds with the ligand.

Research Applications of 5,6 Difluoropicolinonitrile and Its Derivatives

Strategic Intermediates in Agrochemical Research and Development

The development of novel and effective herbicides is a critical endeavor in ensuring global food security. 5,6-Difluoropicolinonitrile and its derivatives play a significant role in this field, serving as key intermediates in the synthesis of potent herbicidal agents.

Synthesis of Fluorinated Picolinate (B1231196) Herbicides (e.g., Auxin Mimics)

This compound is a crucial precursor in the synthesis of a new generation of synthetic auxin herbicides, such as florpyrauxifen-benzyl. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible weed species. The synthesis of these complex molecules often involves a multi-step process where the difluoropicolinonitrile core provides the necessary fluorine substitution pattern, which is essential for their herbicidal activity.

A patented method for preparing florpyrauxifen-benzyl highlights the importance of a related compound, a 4,5-difluoro-6-arylpicolinate, which is conceptually derived from this compound. The process involves the introduction of an amino group and a chloro group onto the pyridine (B92270) ring, demonstrating the versatility of the fluorinated picolinate scaffold in accessing these potent herbicides.

| Herbicide Class | Example | Role of Fluorine |

| Picolinate | Florpyrauxifen-benzyl | Enhances binding to the auxin receptor, increases metabolic stability, and influences translocation within the plant. |

Structure-Activity Relationship (SAR) Studies in Herbicide Design

Structure-activity relationship (SAR) studies are fundamental to the rational design of new herbicides. These studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. While specific SAR data for derivatives of this compound is not extensively published in publicly available literature, the broader field of picolinate herbicides provides valuable insights.

The presence and position of fluorine atoms on the pyridine ring are known to be critical for herbicidal efficacy. Fluorine's high electronegativity and ability to form strong bonds can influence a molecule's binding affinity to its target protein, as well as its metabolic stability and movement within the plant. For instance, in auxin mimic herbicides, the specific substitution pattern on the picolinate ring, including fluorine atoms, is crucial for selective and potent activity against target weeds while ensuring crop safety. The exploration of different substituents on the this compound scaffold is an active area of research aimed at discovering herbicides with improved performance profiles.

Building Blocks in Medicinal Chemistry and Pharmaceutical Research

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. This compound represents a valuable starting material for the synthesis of novel fluorinated heterocyclic compounds with potential therapeutic applications.

Design and Synthesis of Fluorinated Heterocyclic Scaffolds for Drug Discovery

Fluorinated heterocyclic scaffolds are highly sought after in drug discovery due to their ability to impart favorable properties such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets. The pyridine ring of this compound, adorned with two fluorine atoms and a nitrile group, offers multiple reaction sites for the construction of more complex heterocyclic systems.

While direct examples of drug candidates synthesized from this compound are not prevalent in the public domain, the principles of medicinal chemistry suggest its potential. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form various five- and six-membered heterocycles. The fluorine atoms can be substituted via nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups and the construction of diverse molecular libraries for screening against various diseases.

Bioisosteric Replacement and Fluorine Effects on Ligand Binding

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. The fluorine atom is often used as a bioisostere for a hydrogen atom or a hydroxyl group. This substitution can lead to significant changes in a molecule's electronic distribution, lipophilicity, and metabolic stability, which in turn can profoundly affect its interaction with a biological target.

The two fluorine atoms in this compound can significantly influence the binding of its derivatives to target proteins. The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for forming key interactions in a protein's binding pocket. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls, contributing to enhanced binding affinity. Although specific studies on this compound derivatives are limited, the well-established principles of fluorine's role in ligand-protein interactions underscore the potential of this building block in developing potent and selective therapeutic agents.

Advanced Applications in Materials Science

The unique properties of fluorinated compounds also extend to the realm of materials science, where they are used to create materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. While the direct application of this compound in materials science is not yet widely documented, its structure suggests potential for incorporation into advanced polymers and functional materials.

The presence of the difluoropyridine and nitrile functionalities makes this compound a candidate for polymerization reactions. The nitrile group could potentially be used in polymerization processes to create novel polymers with tailored properties. The high polarity and thermal stability associated with the C-F bond could impart desirable characteristics to the resulting materials, such as high-temperature resistance and low flammability. Further research is needed to explore the full potential of this compound as a monomer or co-monomer in the synthesis of new high-performance polymers for a range of advanced applications.

Integration into Functional Polymers and Organic Electronic Materials

The unique electronic characteristics of this compound and its derivatives make them attractive monomers for the synthesis of functional polymers and organic electronic materials. The strong electron-withdrawing properties of the fluorinated picolinonitrile core can be leveraged to tune the band gap and charge transport properties of polymeric systems.

Research in related heterocyclic systems demonstrates the utility of nitrile-functionalized monomers in creating materials with specific functionalities. For instance, novel monomers based on thiophene-furan-thiophene structures containing a carbonitrile group have been synthesized and electrochemically polymerized. rsc.org These polymers and their copolymers exhibit distinct electrochromic properties, meaning they can change color in response to an electrical potential. rsc.org The resulting polymer films are considered candidates for electrochromic device (ECD) applications due to their stability, rapid response times, and good optical contrast. rsc.org

Similarly, derivatives such as 5-(Difluoromethyl)-3,6-difluoropicolinonitrile are identified as organic monomers for creating Covalent Organic Frameworks (COFs) and other materials for electronic applications, including those exhibiting Aggregation-Induced Emission (AIE). bldpharm.com The integration of such highly fluorinated, nitrogen-containing heterocyclic units is a key strategy for developing next-generation organic semiconductors, charge-transport layers, and materials for advanced optical applications.

Design of Optoelectronic Devices (e.g., TADF emitters)

A significant area of application for compounds like this compound is in the design of emitters for Organic Light-Emitting Diodes (OLEDs), particularly those based on the principle of Thermally Activated Delayed Fluorescence (TADF).

TADF is a mechanism that allows for the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation in OLEDs. nih.gov This process can theoretically enable 100% internal quantum efficiency (IQE) without relying on expensive heavy metals like iridium or platinum found in traditional phosphorescent emitters. nih.govresearchgate.net The key to an efficient TADF molecule is a molecular design that minimizes the energy gap between the lowest singlet (S1) and triplet (T1) excited states (a small ΔE_ST). nih.govwikipedia.org This is typically achieved by creating a donor-acceptor (D-A) type structure where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. wikipedia.orgresearchgate.net

The this compound moiety is a potent electron acceptor due to the combined electron-withdrawing power of the two fluorine atoms and the cyano group on the pyridine ring. When coupled with a suitable electron donor (such as carbazole, acridine, or phenoxazine (B87303) derivatives), it can form a D-A molecule with the requisite small ΔE_ST for efficient TADF. wikipedia.orgrsc.orgmdpi.com The performance of such emitters is critical for the efficiency of the final OLED device.

Detailed research findings on various D-A type TADF emitters illustrate the properties targeted in their design.

Interactive Table: Performance of Selected Donor-Acceptor TADF Emitters

This table showcases typical performance metrics for TADF emitters, illustrating the design goals for materials incorporating acceptor units like this compound.

| Emitter | Donor Moiety | Acceptor Moiety | ΔE_ST (eV) | Max. EQE (%) | Emission Color (λ_em) |

| ICzCN mdpi.com | Indolocarbazole | Isonicotinonitrile | 0.06 | 14.8% | Green (516 nm) |

| ICzCYP mdpi.com | Indolocarbazole | Nicotinonitrile | 0.05 | 14.9% | Sky-Blue (492 nm) |

| Emitter 1 rsc.org | Tri-spiral Acridine | Spiro-B-heterotriangulene | < 0.05 | 27.4% | Deep-Blue (458-467 nm) |

| Emitter 2 rsc.org | Tri-spiral Acridine | Spiro-B-heterotriangulene | < 0.05 | 31.5% | Deep-Blue (462-469 nm) |

| 3,6_R nih.gov | Triphenylamine | Dibenzonitrile-DPPZ | ~0.0 | 12.0% | Red (619 nm) |

Data sourced from references nih.govrsc.orgmdpi.com. EQE = External Quantum Efficiency; ΔE_ST = Singlet-Triplet Energy Splitting.

The design of these molecules facilitates a high rate of reverse intersystem crossing (RISC), the process where triplet excitons are converted to emissive singlet excitons via thermal energy. wikipedia.orgrsc.org For example, theoretical studies on some deep-blue emitters show that effective spin-orbit coupling can accelerate the RISC process, leading to high rate constants on the order of 10⁶ s⁻¹. rsc.org By acting as a strong acceptor, the this compound core can be instrumental in creating TADF emitters with high photoluminescence quantum yields, short delayed fluorescence lifetimes, and ultimately, highly efficient and stable OLED devices across the visible spectrum. rsc.orgrsc.org

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly important in the synthesis of specialty chemicals like this compound. These principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources.

For the synthesis of complex heterocyclic compounds, key green chemistry considerations include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. A greener approach involves substituting these with more environmentally benign alternatives. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability, although its use can be limited by the poor solubility of many organic reagents. mdpi.com Other green solvents include ionic liquids (ILs) and deep eutectic solvents (DES), which offer low vapor pressure and high thermal stability, or bio-derived solvents like glycerol (B35011) and ethylene (B1197577) glycol. mdpi.com The synthesis of various S-heterocyclic compounds has been successfully demonstrated in water, showcasing the potential for such solvents. mdpi.com

Catalysis and Reaction Efficiency: Developing efficient catalytic systems is crucial. This can involve using catalysts that allow for milder reaction conditions (lower temperature and pressure), thereby saving energy. The goal is to achieve high selectivity and yield, minimizing waste from side reactions. rsc.org

One-Pot Reactions: Designing synthetic routes that combine multiple steps into a single "one-pot" process can significantly improve efficiency. rsc.org This approach reduces the need for intermediate purification steps, which saves solvents, time, and energy, and minimizes waste generation. For example, the development of an integrated one-pot process to produce 3-acetamido-5-acetylfuran (B13792600) from biomass is a key research focus in green chemical engineering. rsc.org

Renewable Feedstocks: A long-term goal in green chemistry is to replace petrochemical feedstocks with renewable ones. While the synthesis of highly specialized fluorinated aromatics currently relies on petrochemical sources, research into converting biomass into valuable chemical intermediates is a rapidly growing field. rsc.org For instance, chitin, the second most abundant biomass, can be converted into nitrogen-containing furan (B31954) derivatives, providing a sustainable pathway for certain heterocyclic compounds. rsc.org

Applying these considerations to the synthesis of this compound would involve exploring catalytic fluorination and cyanation reactions in green solvents, designing integrated reaction sequences to minimize waste, and investigating novel, more sustainable starting materials.

Future Research Directions and Perspectives

Development of Catalytic and Environmentally Benign Synthetic Protocols

The synthesis of fluorinated organic compounds often involves harsh reagents and conditions. Future research will likely focus on developing greener, more efficient catalytic methods for the preparation of 5,6-Difluoropicolinonitrile.

Drawing inspiration from green chemistry approaches for other nitrogen-containing heterocycles, future synthetic strategies could include:

Catalytic C-H Fluorination: Direct fluorination of a picolinonitrile precursor using transition-metal catalysts would be a highly atom-economical approach.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for fluorination reactions, which are often highly exothermic.

Biocatalysis: The use of enzymes, such as fluorinases, could provide a highly selective and environmentally friendly route to fluorinated pyridines.

Recent advancements in the synthesis of related compounds, such as the use of zinc(II) catalysts for the efficient preparation of phosphite (B83602) diesters, highlight a move towards environmentally benign reagents. rsc.org Similarly, the development of eco-friendly methods for producing monomers like 2,5-furandicarboxylic acid from biomass underscores the potential for greener starting materials in the synthesis of complex molecules. nih.govnih.gov A 2024 patent for the preparation of 5,6-dihydroxyindole (B162784) emphasizes the use of solid nitrifiers and catalytic tandem reactions to improve purity, yield, and environmental friendliness, which are principles that could be applied to the synthesis of this compound. google.com

Exploration of Novel Reactivity and Unconventional Transformations

The electron-withdrawing nature of the fluorine atoms and the nitrile group is expected to significantly influence the reactivity of the pyridine (B92270) ring in this compound. Future research should explore its unique chemical behavior.

Key areas of investigation would include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms are likely susceptible to displacement by various nucleophiles, providing a versatile handle for the synthesis of a wide array of derivatives.

Cross-Coupling Reactions: The C-F bonds could potentially be activated for cross-coupling reactions, enabling the introduction of diverse functional groups.

Transformations of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form new heterocyclic systems.

The study of the reactivity of related compounds, such as 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, which readily reacts with reagents like dimethylformamide dimethyl acetal (B89532) and carbon disulfide, provides a roadmap for exploring the synthetic potential of the nitrile group in this compound. nih.govscispace.com

Advanced Computational Modeling for High-Throughput Design and Optimization

Computational chemistry will be a powerful tool in accelerating the discovery and optimization of applications for this compound.

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: To predict the molecule's geometry, electronic properties, and reactivity. DFT studies on related molecules like 5-(Trifluoromethyl)pyridine-2-thiol (B7722606) have been used to determine properties such as molecular dipole moment and hyperpolarizability. journaleras.com

Molecular Docking: To screen for potential biological targets by simulating the binding of this compound and its derivatives to the active sites of proteins. This approach has been used to investigate the binding of 5',6'-difluorobenzotriazole-acrylonitrile derivatives to the colchicine-binding site on tubulin. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To simulate the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates derived from this scaffold. nih.govnih.govplos.org

Table 1: Examples of Computational Methods in Drug Discovery

| Computational Method | Application | Example from Related Research |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity. | Calculation of bond lengths, bond angles, and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-thiol. journaleras.com |

| Molecular Docking | Identification of potential biological targets and prediction of binding modes. | Investigation of the binding of 5',6'-difluorobenzotriazole-acrylonitrile derivatives to tubulin. nih.gov |

| PK/PD Modeling | Simulation of drug behavior in the body to optimize dosing and predict efficacy. | Mechanistic modeling of 5-fluorouracil (B62378) anti-tumor activity in colon cancer. nih.govnih.govplos.org |

Expansion into Diverse Biological and Material Science Applications

The unique combination of a pyridine ring, a nitrile group, and two fluorine atoms suggests that this compound could be a valuable building block in both medicinal chemistry and material science.

Biological Applications:

The introduction of fluorine atoms into organic molecules can often enhance their metabolic stability and binding affinity to biological targets. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov For instance, a new series of 5',6'-difluorobenzotriazole-acrylonitrile derivatives have been identified as microtubule targeting agents with antiproliferative effects. nih.gov The difluoro-substitution was predicted by computational docking to be beneficial for the binding affinity with tubulin. nih.gov This suggests that derivatives of this compound could be explored for similar applications.

Table 2: Potential Biological Activities of Fluorinated Pyridine Derivatives

| Biological Activity | Example Compound Class | Reference |

| Anticancer | 5',6'-difluorobenzotriazole-acrylonitrile derivatives | nih.gov |

| Antimicrobial | Pyridine derivatives | nih.gov |

| Anti-inflammatory | Pyridine derivatives | nih.gov |

Material Science Applications:

Fluorinated organic molecules are of great interest in material science due to their unique electronic and optical properties. Trifluoromethylated organic molecules, for example, are widely used in the development of new materials. journaleras.com The high polarity and potential for intermolecular interactions of this compound could make it a useful component in the design of:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the fluorinated pyridine ring could be tuned for applications in emissive layers.

Liquid Crystals: The rigid, polar structure of the molecule could be exploited in the design of novel liquid crystalline materials.

Nonlinear Optical (NLO) Materials: DFT studies on related compounds like 5-(trifluoromethyl)pyridine-2-thiol have shown that they can be excellent candidates for NLO materials. journaleras.com

The future exploration of this compound and its derivatives holds considerable promise. Through the development of efficient and green synthetic methods, a thorough investigation of its reactivity, the application of advanced computational tools, and the exploration of its potential in both medicine and materials, this compound could become a valuable addition to the chemist's toolbox.

Q & A

Q. What are the standard synthetic routes for 5,6-Difluoropicolinonitrile, and how can their efficiency be evaluated?

The compound is typically synthesized via metal-halogen exchange followed by fluoride elimination from ortho-dihalo precursors. Efficiency is assessed by yield optimization (e.g., >80% in optimized conditions) and purity analysis using HPLC or GC-MS. Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied using factorial design to identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

2D NMR techniques (COSY, NOESY, HMBC, HSQC) are critical for resolving regioselectivity and structural confirmation, particularly in distinguishing fluorinated isomers. Complementary methods include FT-IR for nitrile group identification and high-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. How should researchers design a literature review to identify knowledge gaps in fluorinated picolinonitrile chemistry?

Apply systematic review frameworks (e.g., PRISMA) and use databases like SciFinder and Reaxys with search terms such as "fluorinated pyridine derivatives" and "regioselective synthesis." Prioritize peer-reviewed journals and exclude non-academic sources (e.g., .com domains). Use tools like VOSviewer to map keyword clusters and identify understudied areas like asymmetric catalysis .

Advanced Research Questions

Q. What computational methods explain the regioselectivity of this compound in Diels-Alder reactions?

Density functional theory (DFT) at the M06-2X/6-311+G(2df,p) level reveals that the compound’s polarity and frontier molecular orbitals dictate regioselectivity. For example, electron-deficient dienophiles favor endo transition states, validated by comparing calculated activation barriers with experimental product ratios (e.g., 15:1 selectivity in reactions with 2-tert-butylfuran) .

Q. How can contradictory data on fluorinated picolinonitrile reactivity be resolved?

Contradictions often arise from solvent effects or competing reaction pathways. Replicate studies under standardized conditions (e.g., anhydrous DMF, inert atmosphere) and perform sensitivity analyses. Cross-validate findings using dual methodologies, such as kinetic isotope effects (KIE) and in situ FT-IR monitoring .

Q. What strategies improve reproducibility in synthesizing this compound derivatives?

Adopt open-science practices: publish detailed protocols (e.g., exact stoichiometry, purification steps) and share raw spectral data via repositories like Zenodo. Use quality-by-design (QbD) principles to define critical process parameters (CPPs) and material attributes (CMAs) .

Methodological Guidance Tables

Q. Table 1: Key Analytical Techniques for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.